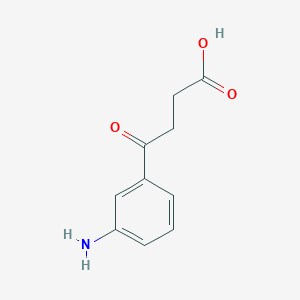

4-(3-Aminophenyl)-4-oxobutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYRRANNTYYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Aminophenyl 4 Oxobutanoic Acid and Its Precursors

Retrosynthetic Analysis of 4-(3-Aminophenyl)-4-oxobutanoic acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections, suggesting the main strategies for its synthesis.

The most logical disconnection is the C-C bond between the aryl ring and the carbonyl carbon. This bond can be retrosynthetically cleaved, leading to a substituted aniline (B41778) or a related precursor and a four-carbon acylating agent. This disconnection points directly to a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. The precursors identified through this step are a 3-substituted aniline derivative and succinic anhydride (B1165640).

A second disconnection involves the C-N bond of the amino group. This suggests that the amino group can be introduced late in the synthesis via functional group interconversion (FGI). A common and effective precursor for an amino group is a nitro group, which can be readily reduced. A nitro group is also a meta-director in electrophilic aromatic substitution, which is advantageous for achieving the desired 3-substitution pattern on the phenyl ring. This leads to the key intermediate, 4-(3-nitrophenyl)-4-oxobutanoic acid.

These retrosynthetic pathways form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound primarily rely on well-established reactions such as Friedel-Crafts acylation and functional group manipulations.

Friedel-Crafts Acylation Approaches to the 4-Oxobutanoic Acid Moiety

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In the context of synthesizing 4-aryl-4-oxobutanoic acids, the reaction typically involves an aromatic compound and succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form the aryl keto-acid. A stoichiometric amount of the Lewis acid is generally required because the product, an aryl ketone, forms a stable complex with the catalyst.

For the synthesis of the target molecule's backbone, an appropriately substituted benzene (B151609) ring is acylated with succinic anhydride. The choice of solvent is critical, with common options including nitrobenzene (B124822) or carbon disulfide, although modern syntheses often opt for safer alternatives like 1,2-dichloroethane.

Strategies for Introducing the 3-Aminophenyl Substituent

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry. The amino group is a strongly activating, ortho-, para-directing group. Direct Friedel-Crafts acylation of aniline is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring and potentially leading to undesirable side reactions.

To circumvent this, a common and effective strategy is to begin with a substrate that already contains a meta-directing group, perform the acylation, and then convert this group into the desired amine. The nitro group (-NO₂) is an ideal choice for this purpose as it is a strong deactivating and meta-directing group.

The classical synthesis, therefore, typically proceeds in two key steps:

Friedel-Crafts Acylation of Nitrobenzene : Nitrobenzene is reacted with succinic anhydride and aluminum chloride. The meta-directing nature of the nitro group guides the incoming acyl group to the 3-position, yielding 4-(3-nitrophenyl)-4-oxobutanoic acid.

Reduction of the Nitro Group : The resulting nitro-keto-acid is then subjected to a reduction reaction to convert the nitro group to an amino group. Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with metals in acidic media (e.g., tin or iron in HCl). This step yields the final product, this compound.

This two-step sequence is a reliable and widely used method for preparing 3-aminoaryl ketones and their derivatives.

Modern Catalytic Approaches in the Synthesis of this compound

While classical methods are robust, modern organic synthesis increasingly focuses on developing more efficient, selective, and sustainable catalytic methods.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Carbon Bond Formation

Transition metal catalysis offers powerful alternatives to classical methods like Friedel-Crafts acylation for forming aryl-carbon bonds. These reactions often proceed under milder conditions and exhibit high functional group tolerance.

One potential approach involves a cross-coupling reaction. For instance, a palladium-catalyzed reaction could couple a 3-aminophenylboronic acid (or a protected version) with a suitable four-carbon building block containing a leaving group and a protected carboxylic acid. While direct acylation via cross-coupling to form ketones is well-established, applying this to the synthesis of a γ-keto acid like the target molecule represents a more specialized application.

Another modern strategy is C-H bond activation. Transition metal catalysts, particularly those based on palladium or rhodium, can directly functionalize a C-H bond on the aromatic ring. A hypothetical route could involve the directed C-H acylation of a protected 3-aminobenzene derivative with a precursor to the 4-oxobutanoic acid moiety. These methods are at the forefront of synthetic chemistry and offer atom-economical alternatives to traditional routes.

Table 1: Comparison of Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Potential Substrates | Catalyst Example | Advantages | Challenges |

| Suzuki Coupling | 3-Aminophenylboronic acid + 4-halobutyryl derivative | Pd(PPh₃)₄ | High functional group tolerance, mild conditions | Availability of coupling partners, multi-step process |

| C-H Acylation | Acetanilide + Succinic anhydride derivative | [RhCp*Cl₂]₂ | High atom economy, fewer pre-functionalization steps | Directing group required, regioselectivity can be an issue |

Organocatalytic Methods in the Formation of Keto-Acid Structures

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major field in synthesis. For the formation of keto-acid structures, organocatalytic methods often involve asymmetric reactions to produce chiral molecules. While the target compound, this compound, is achiral, the principles of organocatalysis could be applied to its synthesis.

For example, organocatalytic conjugate addition reactions are a common strategy for building carbon-carbon bonds. A potential, though non-standard, route could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by an organic molecule like a chiral amine or a thiourea (B124793) derivative. The development of an organocatalytic route to this specific γ-keto acid would require significant methodological innovation. Research in the field has demonstrated photocatalytic methods for producing γ-keto acids from α-ketoacids and maleic anhydrides, showcasing the potential of modern catalysis in this area.

While direct organocatalytic syntheses of this compound are not prominently described in the literature, the field's rapid development suggests that such pathways may become viable in the future, offering metal-free and potentially more environmentally benign alternatives to classical and transition metal-based methods.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of less hazardous reagents, alternative catalysts, and more environmentally benign reaction conditions.

For the Friedel-Crafts acylation step, traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste during workup. Green chemistry approaches seek to replace these with catalytic amounts of more sustainable Lewis acids or solid acid catalysts that can be easily recovered and reused. Examples of such catalysts include zeolites, clays, and metal triflates. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental footprint of this step.

In the reduction of the nitro group, catalytic hydrogenation is inherently a greener process compared to the use of stoichiometric metal reductants like tin or iron, as it produces water as the primary byproduct. The efficiency and reusability of the catalyst (e.g., Pd/C) are key aspects of its green credentials. Research in this area focuses on developing more active and stable catalysts that can be used in lower quantities and recycled multiple times. The use of alternative hydrogen sources, such as transfer hydrogenation with formic acid or isopropanol, can also be considered to avoid the need for high-pressure hydrogen gas.

The principles of atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) are important metrics for evaluating the "greenness" of the synthesis. Optimizing the reaction conditions to maximize yield and minimize waste directly contributes to a more sustainable process.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. This involves a systematic study of various parameters for both the Friedel-Crafts acylation and the nitro reduction steps.

Friedel-Crafts Acylation of Nitrobenzene with Succinic Anhydride:

The yield of 4-(3-nitrophenyl)-4-oxobutanoic acid is highly dependent on the choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants. While nitrobenzene is a deactivated substrate, forcing conditions can drive the reaction.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Parameter | Variation | Effect on Yield |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ is generally the most effective, though it is required in stoichiometric amounts. |

| Solvent | Nitrobenzene (as reactant and solvent), CS₂, Dichloromethane | Using nitrobenzene as the solvent can increase the reaction rate but may lead to side products. Inert solvents like CS₂ are common but have toxicity concerns. |

| Temperature | Room temperature to elevated temperatures | Higher temperatures are often required to overcome the deactivation of the nitrobenzene ring, but can also lead to decomposition. |

| Reactant Ratio | Molar ratio of nitrobenzene to succinic anhydride and catalyst | An excess of the aromatic substrate is sometimes used to favor the desired reaction. The amount of catalyst is critical and often needs to be greater than stoichiometric. |

Reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid:

The selective reduction of the nitro group can be optimized by careful selection of the catalyst, hydrogen source, solvent, and reaction conditions.

Table 2: Optimization of Nitro Group Reduction

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Pd/C, PtO₂, Raney Ni | Pd/C is a highly effective and commonly used catalyst for this transformation, offering excellent selectivity. |

| Hydrogen Source | H₂ gas, Formic acid, Hydrazine (B178648) | H₂ gas is the most common, with pressure influencing the reaction rate. Transfer hydrogenation agents offer an alternative to high-pressure setups. |

| Solvent | Methanol (B129727), Ethanol (B145695), Ethyl acetate | Protic solvents like methanol and ethanol are often used and can facilitate the reaction. |

| Temperature & Pressure | Room temperature to moderate heating; Atmospheric to higher pressures | Mild conditions are generally sufficient for the reduction of the nitro group with a suitable catalyst. Increasing pressure can shorten reaction times. |

Chemical Reactivity and Mechanistic Investigations of 4 3 Aminophenyl 4 Oxobutanoic Acid

Reactivity of the Carboxylic Acid Functionality in 4-(3-Aminophenyl)-4-oxobutanoic acid

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions. These transformations typically involve the conversion of the hydroxyl group into a better leaving group, facilitating the attack by a wide range of nucleophiles.

Esterification and Amidation Reactions

Esterification is a fundamental reaction of carboxylic acids. The conversion of this compound to its corresponding ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com This reaction is reversible, and typically requires heating under reflux with an excess of the alcohol to drive the equilibrium towards the product. scienceready.com.auchemguide.co.uk

Alternatively, esterification can be performed under milder, neutral conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction is generally difficult and requires very high temperatures. Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it into a more reactive derivative, such as an acyl chloride or by using coupling agents, similar to esterification. A study on a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, highlights the formation of an amide from a butanoic acid derivative, demonstrating the feasibility of this transformation on similar structures. researchgate.netscispace.com In some cases, direct amidation can be catalyzed by specific reagents, such as titanium tetrafluoride, which facilitates the reaction between carboxylic acids and amines in refluxing toluene.

Table 1: Illustrative Esterification and Amidation Reactions This table presents typical reaction conditions for the transformation of the carboxylic acid group of this compound. The specific yields and optimal conditions may vary.

| Transformation | Reagent(s) | Catalyst/Conditions | Expected Product |

| Esterification | Methanol (B129727) (CH₃OH) | Conc. H₂SO₄, Reflux | Methyl 4-(3-aminophenyl)-4-oxobutanoate |

| Ethanol (B145695) (C₂H₅OH) | Dicyclohexylcarbodiimide (DCC), DMAP | Ethyl 4-(3-aminophenyl)-4-oxobutanoate | |

| Amidation | Ammonia (B1221849) (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 4-(3-Aminophenyl)-4-oxobutanamide |

| Aniline (B41778) (C₆H₅NH₂) | Coupling Agent (e.g., HATU), Base | N-phenyl-4-(3-aminophenyl)-4-oxobutanamide |

Anhydride (B1165640) and Acyl Halide Formation from this compound

Acyl Halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. wikipedia.org They are readily converted into esters, amides, and anhydrides. This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgopenstax.org The reaction with thionyl chloride involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, subsequently displaced by a chloride ion. libretexts.org

Acid Anhydrides can be formed from carboxylic acids, often via an acyl halide intermediate. wikipedia.org For instance, the acyl chloride of this compound can react with a carboxylate salt (including the salt of itself to form a symmetric anhydride) in a nucleophilic acyl substitution reaction. openstax.org Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent. wikipedia.org

Table 2: Representative Acyl Halide and Anhydride Formation Reactions This table outlines common methods for converting the carboxylic acid group of this compound into more reactive derivatives.

| Transformation | Reagent(s) | Typical Conditions | Expected Product |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Reflux | 4-(3-Aminophenyl)-4-oxobutanoyl chloride |

| Oxalyl Chloride ((COCl)₂) | Anhydrous solvent (e.g., DCM) | 4-(3-Aminophenyl)-4-oxobutanoyl chloride | |

| Anhydride Formation | Acetic Anhydride ((CH₃CO)₂O) | Heat | Mixed anhydride of this compound and acetic acid |

Transformations Involving the Ketone Moiety of this compound

The ketone carbonyl group in this compound is an electrophilic center and possesses acidic α-hydrogens, enabling a variety of reactions including condensations, reductions, and olefinations.

Carbonyl Condensation Reactions (e.g., Aldol, Knoevenagel)

Aldol Condensation is a cornerstone carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. wikipedia.org this compound has acidic protons on the carbon atom alpha to the ketone (C3), which can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic ketone carbonyl of another molecule, leading to a β-hydroxy ketone product. libretexts.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone. masterorganicchemistry.com

The Knoevenagel Condensation is a related reaction where an aldehyde or ketone reacts with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group—in the presence of a weak base. organic-chemistry.org The ketone of this compound could serve as the electrophilic partner in a Knoevenagel condensation with reagents like malonic acid or its esters. Research has shown that β-oxo acids can react with aldehydes in the presence of pyridine (B92270) to yield α,β-unsaturated ketones, suggesting a similar reactivity profile. rsc.org

Reductive Amination Pathways with this compound

Reductive Amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction converts the ketone functionality of this compound into a new amine. The process involves two main steps: the reaction of the ketone with an amine (such as ammonia, a primary amine, or a secondary amine) to form an intermediate imine (or enamine), followed by the in-situ reduction of this intermediate.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. This one-pot procedure is highly efficient for creating new C-N bonds and has been successfully applied to a wide range of aryl ketones. researchgate.netthieme-connect.com The reaction can be performed catalytically using hydrogen gas and a metal catalyst, which is considered a green chemistry approach. wikipedia.orgfrontiersin.org

Wittig and Related Olefination Reactions

The Wittig Reaction provides an effective method for converting ketones into alkenes. wikipedia.org This reaction involves a phosphonium ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the ketone carbonyl. masterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.orglibretexts.org

A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.orgjove.com The stereochemistry of the resulting alkene (E or Z) depends on the structure of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally yield E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. organic-chemistry.orgjove.com The ketone in this compound is amenable to this transformation, allowing for the introduction of a variety of substituted alkylidene groups.

Table 3: Illustrative Reactions at the Ketone Moiety This table provides examples of potential transformations of the ketone group in this compound.

| Transformation | Reagent(s) | Typical Conditions | Expected Product Class |

| Aldol Self-Condensation | NaOH or LDA | Heat | α,β-Unsaturated dicarboxylic acid diketone |

| Reductive Amination | Benzylamine, NaBH₃CN | Mildly acidic pH | 4-(3-Aminophenyl)-4-(benzylamino)butanoic acid |

| Wittig Olefination | Methyltriphenylphosphonium bromide, BuLi | Anhydrous THF | 4-(3-Aminophenyl)-4-methylidenebutanoic acid |

| Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane | Reflux in Toluene | Ethyl 5-(3-aminophenyl)-5-oxo-2-pentenoate (E-isomer favored) |

Reactivity of the Aromatic Amine Group in this compound

The aromatic amine group in this compound is a versatile functional group that significantly influences the molecule's reactivity. It can readily undergo reactions typical of primary aromatic amines, serving as a nucleophile or as a precursor to the highly useful diazonium salts.

Acylation and Sulfonylation of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it nucleophilic, allowing it to react with a variety of acylating and sulfonylating agents. These reactions are fundamental for protecting the amino group or modifying its electronic influence on the aromatic ring.

Acylation: The amino group can be acylated using reagents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-aryl amide. For instance, reaction with acetyl chloride or acetic anhydride yields the N-acetyl derivative. This transformation is often employed to reduce the activating effect of the amino group and to provide steric hindrance, which can be useful in controlling the regioselectivity of subsequent reactions.

Sulfonylation: Similarly, the amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, typically in the presence of a base, to produce sulfonamides. ebiohippo.com Sulfonamides are stable functional groups found in many biologically active compounds.

These reactions transform the strongly activating -NH₂ group into a moderately activating, ortho-, para-directing N-acyl group or a deactivating N-sulfonyl group.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acetylation | Acetic anhydride or Acetyl chloride | 4-(3-Acetamidophenyl)-4-oxobutanoic acid |

| Benzoylation | Benzoyl chloride | 4-(3-Benzamidophenyl)-4-oxobutanoic acid |

| Sulfonylation | p-Toluenesulfonyl chloride | 4-(3-(4-methylphenylsulfonamido)phenyl)-4-oxobutanoic acid |

Diazotization and Subsequent Transformations

One of the most significant reactions of primary aromatic amines is diazotization. researchgate.net Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. uobaghdad.edu.iq

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide array of nucleophiles in what are known as Sandmeyer, Schiemann, and related reactions. This two-step sequence provides a powerful synthetic route to introduce a variety of substituents onto the aromatic ring that are often difficult to install directly.

Common transformations of the diazonium salt include:

Sandmeyer Reactions: Displacement by halide ions (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts as catalysts.

Schiemann Reaction: Replacement by fluorine using fluoroboric acid (HBF₄) followed by heating.

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of copper(I) salts.

Hydrolysis: Reaction with water upon heating to introduce a hydroxyl group (-OH).

Reduction (Deamination): Replacement by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂).

Table 2: Diazotization and Subsequent Transformations

| Reagent(s) | Resulting Substituent | Product Name |

|---|

Electrophilic Aromatic Substitution on the Aminophenyl Ring

The aminophenyl ring of the molecule is subject to electrophilic aromatic substitution (SₑAr). The outcome of such reactions is governed by the directing effects of the two substituents already present: the amino group (-NH₂) and the 4-oxobutanoic acid group.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the cationic intermediate (arenium ion). wikipedia.org

4-Oxobutanoic acid group: This substituent contains a carbonyl group directly attached to the ring. The carbonyl group is electron-withdrawing through resonance and induction, making it a deactivating group and a meta-director.

In cases of competing directing effects, the more powerful activating group dominates. Therefore, the amino group will direct incoming electrophiles primarily to the positions ortho and para to itself. The positions are C2, C4, and C6 (numbering C1 as the carbon attached to the acyl chain).

Positions C2 and C6: These are ortho to the amino group and also meta to the deactivating acyl group. Both substituents direct to these positions.

Position C4: This is para to the amino group but ortho to the deactivating acyl group.

Substitution is strongly favored at the C2, C4, and C6 positions. While the C4 position is electronically favored due to being para to the strong activating group, it may experience some steric hindrance from the adjacent acyl chain. The C2 and C6 positions are electronically activated and sterically accessible. The precise distribution of products would depend on the specific electrophile and reaction conditions. masterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagent(s) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-(3-Amino-4-nitrophenyl)-4-oxobutanoic acid and 4-(3-Amino-6-nitrophenyl)-4-oxobutanoic acid |

| Bromination | Br⁺ | Br₂, FeBr₃ | 4-(3-Amino-4-bromophenyl)-4-oxobutanoic acid and 4-(3-Amino-6-bromophenyl)-4-oxobutanoic acid |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Amino-5-(3-carboxy-1-oxopropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | Generally not feasible as the Lewis acid catalyst will complex with the amino group, deactivating the ring. |

Intramolecular Cyclization Reactions Involving this compound

The presence of multiple functional groups—an aromatic amine, a ketone, and a carboxylic acid—allows for a range of intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Heterocyclic Ring Closures Facilitated by Adjacent Functionalities

The combination of the γ-keto acid side chain and the meta-positioned amino group opens pathways to various heterocyclic ring systems, often promoted by acidic or dehydrating conditions.

One plausible transformation is an acid-catalyzed intramolecular electrophilic aromatic substitution, where the carboxylic acid acylates the electron-rich aromatic ring. This reaction, known as a Friedel-Crafts acylation, would likely occur at a position ortho to the activating amino group (C2 or C4 relative to the amine). This would lead to the formation of a new six-membered ring, resulting in a tricyclic ketone.

Furthermore, the molecule can serve as a precursor for the synthesis of other complex heterocycles through reactions with external reagents. For example, analogous to the reactions of other γ-keto acids, treatment with hydrazine (B178648) (N₂H₄) could lead to the formation of a six-membered dihydropyridazinone ring. ias.ac.in The resulting product would be a 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one, which combines the pyridazinone core with the aminophenyl substituent, offering further sites for chemical modification. Such cyclocondensation reactions are a cornerstone of heterocyclic chemistry for building complex molecular scaffolds. nih.govnih.gov

Table 4: Potential Intramolecular and Cyclocondensation Reactions

| Reaction Type | Conditions/Reagents | Resulting Heterocyclic Core |

|---|---|---|

| Intramolecular Lactamization | Heat, Coupling Agents | Nine-membered lactam |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid, Heat | Tetrahydro-phenanthridinone derivative |

| Cyclocondensation | Hydrazine (N₂H₄) | Dihydropyridazinone |

Stereochemical Aspects of Reactions Involving this compound

There is a significant lack of specific studies on the stereochemical outcomes of reactions directly involving this compound. However, the presence of a prochiral ketone group suggests that this compound is a candidate for stereoselective transformations. For instance, the asymmetric reduction of the ketone would lead to the formation of a chiral hydroxyl group, yielding enantiomeric products.

In analogous systems, such as other γ-aryl keto acids, asymmetric hydrogenation has been successfully employed to produce chiral γ-lactones with high enantiomeric excess. ynu.edu.cn These reactions often utilize chiral catalysts, for example, those based on nickel-zinc co-catalytic systems, to achieve high yields and stereoselectivity. ynu.edu.cn The stereochemical course of such reactions is dictated by the specific catalyst and reaction conditions employed.

Another potential stereoselective reaction is the kinetic resolution of the racemic amine. This process would involve the selective reaction of one enantiomer of a chiral reagent with the amino group of this compound, allowing for the separation of the enantiomers. Kinetic resolution of racemic amines has been achieved using various methods, including enzymatic catalysis and chiral acylating agents. mdpi.comethz.ch

Without experimental data for this compound, any discussion on preferred diastereomeric or enantiomeric outcomes remains speculative. Further research is required to determine the feasibility and specifics of stereocontrolled reactions involving this molecule.

Kinetic and Thermodynamic Studies of Key Reactions of this compound

Key reactions involving this compound would likely include those targeting the amino group, the carboxylic acid, and the ketone. For example, the acylation of the amino group is a fundamental reaction. Kinetic studies on the acylation of similar aromatic amines have been conducted, revealing dependencies on solvent, temperature, and the nature of the acylating agent. researchgate.net

The formation of this compound itself, likely through a Friedel-Crafts acylation of aniline with succinic anhydride, is another area where kinetic and thermodynamic parameters would be of interest. The mechanism of Friedel-Crafts acylation is well-established, proceeding through an electrophilic aromatic substitution. organic-chemistry.org However, specific rate constants and activation energies for the reaction involving aniline and succinic anhydride are not documented. Mechanochemical approaches to Friedel-Crafts acylations have also been explored as an environmentally friendlier alternative. d-nb.infonih.gov

Thermodynamic data, such as enthalpy and entropy of reaction, are crucial for predicting the feasibility and equilibrium position of reactions. For instance, the thermodynamics of the formation of aminobenzoyl compounds can be influenced by factors such as hydrogen bonding and resonance stabilization. Computational methods, such as Density Functional Theory (DFT), can be employed to estimate thermodynamic parameters in the absence of experimental data. nih.govsemanticscholar.org A comprehensive thermodynamic analysis would provide valuable insights into the stability and reactivity of this compound and its derivatives. longdom.org

The study of reaction paths for similar 4-aryl-4-oxobutanoic acids with binucleophiles has shown that the initial step is often an acid-base reaction, followed by subsequent dehydration and cyclization steps. arabjchem.orgarabjchem.org Such mechanistic insights from related systems can guide future kinetic and thermodynamic investigations on this compound.

Derivatization and Analog Synthesis of 4 3 Aminophenyl 4 Oxobutanoic Acid

Synthesis of Amide and Ester Derivatives of 4-(3-Aminophenyl)-4-oxobutanoic acid

The carboxylic acid moiety of this compound is a prime site for the formation of amide and ester derivatives through well-established condensation reactions.

Amide Synthesis: Amides are readily synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common methods include:

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate. jove.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to yield the corresponding amide. jove.com

Direct Thermal or Catalytic Amidation: Under certain conditions, such as high temperatures or with specific catalysts like boric acid derivatives, direct condensation between the carboxylic acid and amine can occur, eliminating a molecule of water. acs.orgacs.orgsci-hub.se

These methods allow for the coupling of a wide variety of amines, leading to a library of N-substituted amide derivatives.

Ester Synthesis: Esterification of the carboxylic acid can be achieved through several classic methods:

Fischer Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is driven to completion by removing the water formed, often through azeotropic distillation.

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from a primary or secondary alkyl halide (an Sₙ2 reaction), yielding the ester.

The choice of alcohol or alkyl halide determines the nature of the resulting ester, allowing for the synthesis of derivatives with varied alkyl or aryl groups. byjus.comorganic-chemistry.org

Table 1: Synthetic Routes to Amide and Ester Derivatives

| Derivative Type | General Reaction | Key Reagents | Notes |

|---|---|---|---|

| Amide | R-COOH + R'-NH₂ → R-CONH-R' + H₂O | DCC, EDCI, SOCl₂, B(OCH₂CF₃)₃ | Coupling agents are used for mild, high-yield reactions. Acyl chloride route is highly efficient but less mild. |

| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | H₂SO₄ (catalyst), excess R'-OH | Known as Fischer Esterification; an equilibrium process. |

Formation of Imine and Oxime Derivatives from the Ketone Group

The ketone carbonyl group in this compound is a site for nucleophilic addition reactions, most notably with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively.

Imine Formation: The reaction of the ketone with a primary amine under mildly acidic conditions (typically pH 4-5) results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (C=N). youtube.comlibretexts.org The removal of water is essential to drive the reversible reaction towards the imine product. This reaction allows for the introduction of a wide range of substituents at the nitrogen atom, depending on the primary amine used.

Oxime Formation: When the ketone is treated with hydroxylamine (NH₂OH), an oxime is formed. wikipedia.orgbyjus.com This reaction is analogous to imine formation and is also typically carried out in a weakly acidic medium to facilitate the dehydration of the intermediate. nih.govquora.com The resulting oxime contains a C=N-OH functional group and can exist as E/Z stereoisomers if the groups attached to the carbon are different. Oximes are often stable, crystalline solids. google.com

Table 2: Derivatization of the Ketone Functional Group

| Derivative | Reactant | Functional Group Formed | Typical Conditions |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | C=N-R | Mildly acidic (pH 4-5), removal of water |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH | Weakly acidic solution |

Construction of Heterocyclic Systems from this compound

The combination of an aromatic amine, a ketone, and a carboxylic acid within a single molecule makes this compound a valuable precursor for the synthesis of various fused and unfused heterocyclic systems.

The 3-aminophenyl keto-acid structure is well-suited for intramolecular cyclization reactions to form quinoline (B57606) and quinolone ring systems, which are core structures in many pharmaceuticals. jptcp.com

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgsynarchive.comquimicaorganica.org The keto-acid moiety of the title compound can be considered an open-chain equivalent of a β-ketoester precursor. Under thermal or acidic conditions, the aromatic amine can attack the ketone, followed by cyclization and dehydration to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). nih.gov

Gould-Jacobs Reaction: This method typically involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. ablelab.eumdpi.comwikipedia.org While not a direct application, derivatives of this compound could be modified to create suitable substrates for this type of cyclization to access the quinoline scaffold. iipseries.orgresearchgate.net

The synthesis of indoles from the title compound is less direct but feasible through multi-step pathways.

Fischer Indole (B1671886) Synthesis: The Fischer synthesis is a robust method for creating indoles from a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.com The primary amine of this compound can be converted into a hydrazine (B178648) group via diazotization followed by reduction. The resulting phenylhydrazine derivative could then undergo an intramolecular acid-catalyzed cyclization, where the newly formed hydrazine reacts with the pendant ketone to form the indole ring. nih.govresearchgate.netyoutube.com This would result in a complex, substituted indole structure.

The construction of a benzofuran (B130515) scaffold would require more significant modification of the starting material, typically involving the replacement of the amine group with a hydroxyl group and subsequent cyclization strategies.

The dicarbonyl-like nature of the keto-acid portion of the molecule allows for its use in constructing six-membered heterocyclic rings like pyrimidines and pyridones.

Biginelli Reaction: This is a classic multi-component reaction for synthesizing dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793). organic-chemistry.orgwikipedia.orgresearchgate.net The keto-acid can act as the β-dicarbonyl equivalent. In a one-pot reaction with an aldehyde and urea under acidic conditions, it could cyclize to form a highly functionalized pyrimidine (B1678525) derivative. biomedres.usnih.gov

Hantzsch Pyridine (B92270) Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). wikipedia.orgfiveable.mechemtube3d.com By analogy, the keto-acid could serve as one of the β-dicarbonyl components, reacting with an aldehyde, another active methylene (B1212753) compound, and ammonia to build a substituted dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridone or pyridine conjugate. organic-chemistry.orgchemtube3d.com

Development of Fluorescent and Spectroscopic Probes Incorporating this compound Substructures

The aminophenyl group is a common feature in many fluorescent dyes and spectroscopic probes. The presence of this moiety, along with reactive handles (amine and carboxylic acid), allows this compound to be used as a building block for such probes. mdpi.com

The primary aromatic amine can be a key component of a fluorophore's donor-pi-acceptor (D-π-A) system, where its electron-donating character influences the spectroscopic properties. Synthetic strategies could involve:

Condensation Reactions: The amine can be reacted with aldehydes or other electrophiles to extend the π-conjugated system, a common method for tuning the absorption and emission wavelengths of a dye.

Coupling to Fluorophores: The amine or the carboxylic acid can be used to covalently link the molecule to a known fluorophore (e.g., coumarin, fluorescein, BODIPY). nih.gov The carboxylic acid can be activated and coupled to an amino-functionalized dye, or the amine can be coupled to a dye containing a carboxylic acid or other electrophilic group. This creates a hybrid molecule where the this compound substructure can serve as a linker, a pharmacophore, or a modulator of the probe's properties.

Synthesis of Polymerizable Monomers Derived from this compound

The bifunctional nature of this compound, possessing both a primary aromatic amine and a carboxylic acid, makes it a versatile precursor for the synthesis of novel polymerizable monomers. These monomers can be designed to incorporate the inherent structural features of the parent molecule into larger polymeric architectures, potentially imparting unique thermal, mechanical, or chemical properties to the resulting materials. The synthesis of such monomers typically involves the chemical modification of either the amine or the carboxylic acid group to introduce a polymerizable moiety, such as a methacrylate (B99206) or acrylate (B77674) group.

The primary strategies for converting this compound into a polymerizable monomer involve either forming a methacrylamide (B166291) or acrylamide (B121943) via the amine group, or creating a methacrylic or acrylic ester through the carboxylic acid group. The choice of synthetic route depends on the desired properties of the final monomer and polymer.

Monomer Synthesis via Amine Functionalization

A common and direct method to introduce a polymerizable group is through the acylation of the primary amine with methacryloyl chloride or acryloyl chloride. This reaction, typically conducted under Schotten-Baumann conditions, involves the use of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct. The reaction is generally performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions. A polymerization inhibitor is often added to prevent premature polymerization of the product. This approach yields a monomer with a stable amide linkage connecting the polymerizable group to the aromatic ring of the original molecule.

Monomer Synthesis via Carboxylic Acid Functionalization

Alternatively, the carboxylic acid group of this compound can be targeted for modification. One established method is the esterification with a hydroxyl-containing methacrylate, such as 2-hydroxyethyl methacrylate (HEMA). This reaction can be catalyzed by an acid, or more commonly, facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method forms an ester linkage, creating a monomer where the polymerizable unit is attached to the butanoic acid side chain.

Another approach for modifying the carboxylic acid is through its reaction with an epoxy-functionalized methacrylate, such as glycidyl (B131873) methacrylate (GMA). The reaction proceeds via the ring-opening of the epoxide by the carboxylic acid, leading to the formation of an ester and a secondary hydroxyl group. This reaction can be catalyzed by bases like triethylamine or chromium salts.

The selection of the synthetic pathway allows for the tailored design of monomers. Derivatization at the amine group results in a methacrylamide-type monomer, while functionalization of the carboxylic acid yields a methacrylate ester-type monomer. These different linkages (amide vs. ester) will influence the chemical stability, hydrolytic resistance, and physical properties of the resulting polymers.

The following table outlines the potential polymerizable monomers that can be synthesized from this compound, along with generalized reaction conditions based on established chemical transformations.

| Monomer Name | Starting Material | Reagent(s) | Catalyst/Base | Typical Solvent(s) |

| 4-(3-Methacrylamidophenyl)-4-oxobutanoic acid | This compound | Methacryloyl chloride | Triethylamine / NaOH(aq) | Dichloromethane / Water |

| 4-(3-Acrylamidophenyl)-4-oxobutanoic acid | This compound | Acryloyl chloride | Triethylamine / NaOH(aq) | Dichloromethane / Water |

| 2-(Methacryloyloxy)ethyl 4-(3-aminophenyl)-4-oxobutanoate | This compound | 2-Hydroxyethyl methacrylate (HEMA) | DCC / DMAP | Dichloromethane / DMF |

| 2-Hydroxy-3-(4-(3-aminophenyl)-4-oxobutanamido)propyl methacrylate | This compound | Glycidyl methacrylate (GMA) | Triethylamine / Cr(III) salts | DMF / Toluene |

Theoretical and Computational Studies of 4 3 Aminophenyl 4 Oxobutanoic Acid

Quantum Chemical Calculations on the Electronic Structure of 4-(3-Aminophenyl)-4-oxobutanoic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining its chemical reactivity and kinetic stability. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. A larger gap suggests higher stability and lower reactivity. nih.gov For derivatives of similar oxobutanoic acids, DFT calculations have been employed to determine these energy gaps and other quantum chemical parameters. researchgate.net These studies indicate that the distribution of electron density, with negative charges often localized around carbonyl groups and positive charges on phenyl rings, can be mapped to understand reactive sites. researchgate.net

Molecular electrostatic potential (MEP) maps are also generated through these calculations to visualize the regions of a molecule that are prone to electrophilic and nucleophilic attack. iipseries.org For instance, in related compounds, the MEP analysis has been used to identify the sites for chemical reactions. iipseries.org

Table 1: Calculated Electronic Properties of a Representative Oxobutanoic Acid Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.2 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.15 eV |

| Chemical Softness (S) | 0.23 eV⁻¹ |

Note: The data in this table is illustrative and based on typical values found for similar aromatic oxobutanoic acid derivatives in computational studies.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is a critical aspect that influences its physical and biological properties. Conformational analysis helps in understanding the different spatial arrangements of the molecule and their corresponding energy levels. The potential energy landscape (PEL) of a molecule describes the relationship between its geometry and energy, with minima on this surface corresponding to stable conformations. chemrxiv.org

For molecules with rotatable bonds, like the one connecting the phenyl ring and the butanoyl chain in this compound, multiple conformations can exist. Computational methods can be used to explore this landscape, identifying the most stable conformers and the energy barriers between them. researchgate.net This understanding is crucial as the biological activity of a molecule can be highly dependent on its conformation. chemrxiv.org The study of energy landscapes can reveal the folding and unfolding pathways of molecules, which is particularly important for understanding the behavior of larger, more complex structures like RNA hairpins. nih.govnih.gov

DFT Studies of Reaction Mechanisms Involving this compound

For example, DFT studies on the oxidation of a related compound, 4-[(4-methyphenyl) amino] -4-oxobutanoic acid, have been used to elucidate the reaction mechanism and determine the rate constants for each step. physchemres.org Such studies often involve a combination of computational results, including thermodynamic parameters and electronic properties, to build a comprehensive picture of the reaction process. physchemres.org

Transition State Analysis for Key Synthetic Transformations

A key aspect of studying reaction mechanisms is the analysis of transition states, which are the highest energy points along a reaction coordinate. DFT calculations can accurately predict the geometry and energy of these transition states, providing valuable insights into the feasibility and kinetics of a reaction. mdpi.com For synthetic transformations involving this compound, identifying the transition states of key steps can help in optimizing reaction conditions and improving yields.

Prediction of Reactivity Profiles and Selectivity

DFT can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reactivity descriptors such as Fukui functions, it is possible to identify the atoms or regions of the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. physchemres.org This information is invaluable for predicting the outcome of a reaction and designing synthetic routes that lead to the desired products with high selectivity.

Molecular Modeling of Intermolecular Interactions of this compound Derivatives

Molecular modeling techniques are essential for studying the intermolecular interactions of derivatives of this compound. These interactions play a crucial role in determining the macroscopic properties of materials and the biological activity of molecules. nih.gov Molecular docking, for instance, is a computational method used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. mdpi.com

Studies on similar compounds, like 4-(2-aminophenyl)-4-oxobutanoic acid, have used molecular docking to investigate their potential as enzyme inhibitors. researchgate.netnih.gov These studies have identified key intermolecular interactions, such as hydrogen bonds, that are responsible for the binding affinity. researchgate.net The influence of intermolecular interactions on the molecular geometry can also be evaluated by comparing computational models of monomers, dimers, and crystal packing. nih.gov

In Silico Prediction of Potential Applications of this compound as a Building Block

The insights gained from theoretical and computational studies can be used to predict the potential applications of this compound as a versatile building block in various fields. By understanding its electronic properties, reactivity, and intermolecular interactions, it is possible to design new molecules with desired functionalities.

For instance, the structural motif of this compound could be incorporated into larger molecules to create new pharmaceutical agents. Molecular docking studies on derivatives have suggested their potential as antimicrobial or anticancer agents. mdpi.comnih.gov The ability to form specific intermolecular interactions also makes this compound a candidate for the development of new materials with tailored properties.

4 3 Aminophenyl 4 Oxobutanoic Acid As a Synthetic Precursor and Building Block

Utilization of 4-(3-Aminophenyl)-4-oxobutanoic acid in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in this compound allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules. The reactivity of the amine, ketone, and carboxylic acid can be selectively harnessed to build molecular complexity in a controlled, stepwise manner.

Amine Group: The primary aromatic amine can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation, serving as a key handle for introducing nitrogen-containing moieties or for ring-formation reactions.

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides. It can also participate in cyclization reactions, such as Friedel-Crafts acylation, if reacted intramolecularly with the phenyl ring under appropriate conditions.

Ketone Group: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or serve as a site for condensation reactions, further expanding the synthetic possibilities.

The presence of these three groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the others are protected or remain inert, enabling the synthesis of complex, multifunctional molecules, including heterocyclic systems and substituted aromatic compounds. For instance, a related compound, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, serves as an intermediate in the synthesis of novel cardiotonic agents. globalchemmall.comchemicalbook.com

Role of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net this compound is an exceptional substrate for MCRs because it contains both an amine and a carboxylic acid, two functional groups that are key components in some of the most prominent MCRs.

The Ugi four-component reaction (Ugi-4CR) , for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgnih.gov Because this compound possesses both the amine and carboxylic acid components, it can participate in intramolecular or intermolecular Ugi reactions. In an intramolecular context, it could react with an aldehyde and an isocyanide to form complex heterocyclic structures.

Similarly, the Passerini three-component reaction (Passerini-3CR) combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.gov The carboxylic acid moiety of this compound can readily participate in this reaction, while its amine and ketone groups offer sites for further functionalization of the resulting product. The ability to use bifunctional components in these reactions greatly enhances the diversity of the products that can be synthesized. wikipedia.orgorganicreactions.org

| Multi-Component Reaction | Typical Reactants | Product | Role of this compound |

|---|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Aldehyde/Ketone, Isocyanide | Bis-amide (α-aminoacyl amide) | Serves as both the amine and carboxylic acid component, enabling intramolecular reactions or polymerization. |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide | Provides the carboxylic acid component for the reaction. |

Preparation of Macrocyclic Structures Incorporating this compound Moieties

Macrocycles are large ring structures that are prevalent in natural products and pharmaceuticals. nih.gov The synthesis of these structures often represents a significant chemical challenge. The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it a suitable building block for the synthesis of macrocycles, particularly macrolactams (macrocyclic amides).

Macrolactamization , the formation of a lactam ring, can be achieved through an intramolecular amide bond formation between the amine and carboxylic acid groups of a linear precursor. nih.gov this compound can be incorporated into a longer chain through derivatization of its functional groups. Subsequent cyclization of this elongated precursor via amide bond formation would yield a macrocycle containing the aminophenyl-oxobutanoic acid moiety. The synthesis of macrolactams is often facilitated by activating the carboxylic acid group. nih.gov

Furthermore, this compound can be used as a "linker" or "scaffold" unit in the assembly of more complex macrocyclic architectures, such as those found in host-guest chemistry or in the development of macrocyclic drugs. nih.gov

Application of this compound in Solid-Phase Synthesis

Solid-phase synthesis (SPS), particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone technique for the assembly of peptides and other oligomers. lsu.edunih.gov In this method, a molecule is anchored to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing the resin. lsu.edu

This compound is well-suited for SPS. Its carboxylic acid can be covalently attached to a suitable resin, such as a Wang or Merrifield resin, forming an ester linkage. With the molecule anchored to the solid support, its free amine group is available for subsequent chemical transformations, such as peptide bond formation.

This approach allows for the stepwise elongation of a peptide chain from the amine terminus of the immobilized molecule. Standard Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies can be employed to control the synthesis. nih.gov After the desired sequence is assembled, the final product can be cleaved from the resin. This methodology enables the incorporation of the 4-oxo-4-phenylbutanoic acid structure as a non-canonical amino acid or a scaffold into peptides and other complex molecules synthesized on a solid support. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Attachment | The carboxylic acid of this compound is coupled to a hydroxyl-functionalized resin (e.g., Wang resin). | Immobilize the building block on the solid support. |

| 2. Amine Deprotection (if protected) | If the amine group was initially protected, the protecting group is removed. | Expose the amine for the next coupling reaction. |

| 3. Coupling | An N-protected amino acid is activated and coupled to the free amine on the resin-bound molecule. | Elongate the peptide chain. |

| 4. Repetition | Steps 2 and 3 are repeated with different amino acids to build the desired sequence. | Assemble the full peptide or molecular structure. |

| 5. Cleavage | The final molecule is cleaved from the resin support using a strong acid (e.g., trifluoroacetic acid). | Release the final product into solution for purification. |

Design and Synthesis of Ligands and Catalysts Derived from this compound

The structural features of this compound make it an attractive scaffold for the design of ligands capable of coordinating to metal ions. The aromatic amine and the carboxylic acid can act as a bidentate (two-toothed) chelation site for a metal center. The ketone group can also participate in coordination, potentially allowing for tridentate binding.

By modifying the core structure, a variety of ligands can be synthesized. For example, the amine group can be derivatized to form Schiff bases or other nitrogen-containing heterocycles, which are common motifs in coordination chemistry. The resulting ligands can form stable complexes with a range of transition metals.

These metal complexes have the potential to function as catalysts in various organic transformations. The electronic properties of the catalyst can be fine-tuned by altering the substituents on the aromatic ring or by modifying the butanoic acid chain. The development of chiral versions of these ligands could also lead to asymmetric catalysts for enantioselective synthesis. For instance, the synthesis of a trimethyltin(IV) complex with a related compound, 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid, has been reported, highlighting the potential of such structures in organometallic chemistry. scilit.comresearchgate.net

Advanced Analytical Methodologies in the Research of 4 3 Aminophenyl 4 Oxobutanoic Acid

Application of High-Resolution Mass Spectrometry for Elucidating Reaction Products of 4-(3-Aminophenyl)-4-oxobutanoic acid

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of reaction products originating from this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This capability is critical when identifying unknown byproducts or confirming the structure of newly synthesized derivatives.

In a typical research scenario, a reaction mixture containing derivatives of this compound is analyzed by HRMS. The resulting data provides a list of exact masses for the ions present. Using specialized software, these masses can be converted into potential elemental formulas. For example, if a reaction is intended to acylate the amine group, HRMS can confirm the addition of the acyl group by detecting the precise mass of the expected product.

Furthermore, tandem mass spectrometry (MS/MS), often coupled with HRMS, provides structural information through controlled fragmentation of a selected parent ion. The resulting fragmentation pattern offers a roadmap of the molecule's structure, allowing researchers to piece together the connectivity of its constituent parts. This is particularly useful for distinguishing between isomers, which have the same elemental composition but different structural arrangements.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

| Parameter | Value | Interpretation |

|---|---|---|

| Measured m/z | 252.0866 | The exact mass-to-charge ratio of the protonated molecule [M+H]⁺. |

| Calculated m/z | 252.0872 | The theoretical mass-to-charge ratio for the proposed formula C₁₂H₁₄NO₅⁺. |

| Mass Error | -2.4 ppm | The small difference confirms the high accuracy of the measurement. |

| Proposed Formula | C₁₂H₁₄NO₅ | The elemental composition is confidently assigned based on the accurate mass. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds in solution. azolifesciences.com For this compound and its derivatives, advanced NMR methods are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for monitoring the progress of chemical transformations.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex derivatives of this compound often produce spectra with overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve this ambiguity by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would show correlations between the two methylene (B1212753) groups in the butanoic acid chain and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached. It is invaluable for assigning carbon signals by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range couplings (over two or three bonds) between protons and carbons. For instance, it can show a correlation between the N-H proton of an amide derivative and the carbonyl carbon, or between the aromatic protons and the keto-carbonyl carbon, confirming the connectivity of the different fragments of the molecule. ipb.pt

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carbonyl (Amide) | - | ~172.5 | N-H proton, Methylene protons |

| Carbonyl (Keto) | - | ~198.0 | Aromatic protons, Methylene protons |

| Carbonyl (Acid) | ~12.2 (broad) | ~174.0 | Methylene protons |

| Aromatic CH | 6.8 - 7.5 | 115.0 - 138.0 | Other aromatic protons, Keto C=O |

| Methylene (α to acid) | ~2.7 | ~33.5 | Acid C=O, Keto C=O, β-Methylene H |

Derivatives of this compound may exist in different crystalline forms, or polymorphs. These polymorphs have the same chemical composition but differ in their crystal lattice arrangements. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. nih.govresearchgate.net Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, ssNMR can distinguish between polymorphs that may be indistinguishable by other methods. europeanpharmaceuticalreview.com For example, ¹³C ssNMR spectra can show distinct peaks for the same carbon atom in different polymorphic forms, allowing for their identification and quantification in a mixture. bruker.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, characteristic vibrational bands can be readily identified. For example, the FT-IR spectrum would show distinct peaks for the N-H stretching of the amine, the O-H stretch of the carboxylic acid, and the C=O stretches of the ketone and carboxylic acid functional groups. When the molecule undergoes a reaction, such as the conversion of the primary amine to a secondary amide, vibrational spectroscopy can track the reaction's progress. This is achieved by monitoring the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of new bands corresponding to the amide N-H stretch and amide C=O stretch.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amine | N-H Stretch | 3400 - 3300 |

| Ketone | C=O Stretch | ~1685 |

| Carboxylic Acid | C=O Stretch | ~1710 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of atoms in the crystal lattice. researchgate.net

For derivatives of this compound, this technique provides unambiguous information on:

Molecular Conformation: The precise arrangement of atoms and the torsion angles within the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances and angles between atoms. mdpi.com

Stereochemistry: The absolute configuration of any chiral centers within the molecule.

Intermolecular Interactions: The nature of forces holding the molecules together in the crystal, such as hydrogen bonds and van der Waals interactions. This is crucial for understanding the physical properties of the solid material.

The crystal structure of a related compound, 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, was identified as having a monoclinic crystalline system. researchgate.net Similarly, detailed structural analysis of derivatives of this compound would provide fundamental insights into their solid-state packing and conformation. mdpi.com

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse method for purity analysis of non-volatile compounds like this compound and its derivatives. In reversed-phase HPLC, the sample is passed through a column with a nonpolar stationary phase. A polar mobile phase is used, and compounds are separated based on their relative hydrophobicity. The presence of the phenyl group in the molecule makes it highly responsive to a UV detector, allowing for sensitive detection and quantification of the main product and any impurities. HPLC can also be adapted to separate stereoisomers if a suitable chiral stationary phase is used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for GC analysis, it can be chemically modified (derivatized), for instance, by esterifying the carboxylic acid group, to increase its volatility. The separated components are then fragmented and detected by the mass spectrometer, allowing for their identification.

Future Research Directions and Emerging Opportunities for 4 3 Aminophenyl 4 Oxobutanoic Acid

Integration of 4-(3-Aminophenyl)-4-oxobutanoic acid into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant step towards accelerating the discovery of new materials and derivatives. sigmaaldrich.comxtalpi.com These platforms enable high-throughput experimentation, allowing for the rapid screening of reaction conditions and the synthesis of large compound libraries. chemspeed.comnih.gov

Automated systems can precisely control reaction parameters such as temperature, pressure, and reagent addition, leading to highly reproducible results. mt.com This is particularly advantageous for optimizing polymerization reactions or for the systematic modification of the this compound core to fine-tune its properties. For instance, derivatization of the amino or carboxylic acid groups can be systematically explored to generate a diverse range of monomers for new polymers or functional small molecules.

High-throughput synthesis methodologies, such as microdroplet-based systems, can generate thousands of unique derivatives on a picomole scale in a short period. rsc.orgrsc.org This approach, combined with rapid screening techniques, can significantly shorten the development cycle for new materials with desired optical, electronic, or biological properties.

Table 1: Automated Synthesis Platforms and Their Potential Applications with this compound

| Platform Type | Key Features | Potential Applications with this compound |

| Parallel Synthesizers | Multiple reaction vessels with independent control of temperature and stirring. helgroup.com | Optimization of reaction conditions for derivatization; Synthesis of small libraries of amides and esters. |

| Flow Chemistry Systems | Continuous reaction processing in a reactor coil; Precise control over reaction time and temperature. | Scale-up of optimized synthesis protocols; Investigation of reaction kinetics. |

| Robotic Liquid Handlers | Automated dispensing of reagents and solvents. sigmaaldrich.com | High-throughput screening of catalysts and solvents for polymerization. |

| Microdroplet-based Platforms | Picomole-scale reactions in microdroplets with rapid mass spectrometry analysis. rsc.orgrsc.org | Ultra-high-throughput synthesis and screening of novel derivatives for biological or material applications. |

Exploration of Novel Reactivity Patterns for this compound under Extreme Conditions

Investigating the reactivity of this compound under extreme conditions, such as high pressure, high temperature, microwave irradiation, or sonication, can unveil novel reaction pathways and lead to the formation of unique materials.

High-Pressure Chemistry: Applying high pressure can influence reaction equilibria and transition states, potentially leading to the formation of novel polymorphs or materials with unique solid-state properties. acs.orgpsu.edu For instance, high-pressure polymerization of derivatives of this compound could yield materials with enhanced density, thermal stability, or mechanical strength. The study of related compounds like p-aminobenzoic acid under high pressure has revealed interesting polymorphic transformations. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by directly heating the solvent and reactants. This technique could be employed for the rapid synthesis of polymers or for forcing reactions that are sluggish under conventional heating.

Sonochemistry: The use of ultrasound can induce chemical reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This could be explored to promote unique C-H activation or condensation reactions involving this compound that are not accessible under standard conditions.

Development of Sustainable Synthesis Routes for this compound

The development of green and sustainable synthetic routes is a critical area of future research. This involves the use of environmentally benign solvents, renewable feedstocks, and catalytic methods to minimize waste and energy consumption. rsc.org

Green Solvents and Catalysts: Research into utilizing water or bio-based solvents for the synthesis and derivatization of this compound is a promising avenue. chemistryviews.org The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the process. For example, visible-light-induced aerobic C-H oxidation has been developed for the green synthesis of aromatic ketones. chemistryviews.org